ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
The compound ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate features a 1,3,4-thiadiazole core substituted at position 5 with a 4-nitrobenzamido group. A sulfanylacetamide linker bridges the thiadiazole to an ethyl benzoate ester at position 2. Thiadiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-2-31-18(28)13-3-7-14(8-4-13)21-16(26)11-32-20-24-23-19(33-20)22-17(27)12-5-9-15(10-6-12)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNOAVAGHKALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and other starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For example, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The structure–activity relationship studies suggest that substituents on the thiadiazole ring significantly influence their cytotoxic effects .
Antimicrobial Activity
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have demonstrated activity against various bacterial strains, including Bacillus subtilis and fungal strains such as Aspergillus niger. The mechanism of action is believed to involve inhibition of key bacterial enzymes .
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of compounds containing thiadiazole structures. For instance, some derivatives have shown promise as inhibitors of acetylcholinesterase and α-glucosidase, suggesting potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .
Case Study 1: Anticancer Evaluation
In a study examining a series of 1,3,4-thiadiazole derivatives, it was found that specific modifications led to enhanced anticancer activity against human cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. Compounds were tested for minimum inhibitory concentration (MIC) values across different bacterial strains. Notably, some derivatives exhibited MIC values below 10 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action for ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Acetamido)Benzoate
- Molecular Formula : C₂₆H₃₀N₄O₇S₂
- Molecular Weight : 574.67 g/mol
- Key Substituent : 3,4,5-Triethoxybenzamido (electron-donating groups).
- Comparison: The triethoxy substituent increases hydrophilicity compared to the nitro group in the target compound.
- Synthesis : Likely involves coupling 3,4,5-triethoxybenzoyl chloride to the thiadiazole core, followed by sulfanylacetamide linkage formation .
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide
- Molecular Formula : C₁₆H₂₀N₄OS₂
- Molecular Weight : 348.49 g/mol
- Key Substituents : Benzylsulfanyl (hydrophobic) and piperidinyl (basic).
- Comparison: The benzylsulfanyl group enhances lipophilicity, favoring membrane penetration. Structural analysis revealed intramolecular S···O hypervalent interactions (2.625 Å), stabilizing the conformation .
- Synthesis : Reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine in benzene .
N-(1-Cyanocyclopentyl)-2-{[5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Acetamide
- Molecular Formula : C₁₄H₁₉N₅OS₂
- Molecular Weight : 353.47 g/mol
- Key Substituents: Propylsulfanyl (alkyl chain) and cyanocyclopentyl (polar nitrile).
- Comparison :
Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamido)Benzoate
- Molecular Formula : C₁₉H₁₆BrN₃O₄S
- Molecular Weight : 470.32 g/mol
- Core Modification : Oxadiazole replaces thiadiazole.
- Comparison: Oxadiazoles exhibit lower aromaticity and weaker hydrogen-bonding capacity than thiadiazoles.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Nitro groups enhance electrophilicity and reactivity, while alkoxy or alkyl groups modulate solubility and binding kinetics.
- Core Heterocycle : Thiadiazoles generally outperform oxadiazoles in hydrogen bonding due to sulfur’s polarizability .
- Synthetic Flexibility : Benzene or dioxane reflux methods are common for thiadiazole derivatives, with substituents added via nucleophilic substitution or coupling .
Further studies should explore the nitro group’s role in activity modulation.
Biological Activity
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and potential applications based on various studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 368.38 g/mol. The synthesis typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the nitrobenzamide group through specific chemical reactions.
Antimicrobial Properties
- Mechanism of Action : The presence of the 1,3,4-thiadiazole moiety is crucial for its antimicrobial activity. Thiadiazole derivatives have been shown to interact with bacterial cell membranes and inhibit essential enzymatic processes.
- Efficacy Against Pathogens : Studies indicate that derivatives containing the thiadiazole ring exhibit notable activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC for some derivatives has been reported in the range of , indicating strong antimicrobial potential compared to standard antibiotics .
Anticancer Activity
- Cell Line Studies : this compound has demonstrated cytotoxic effects against several cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which leads to cellular stress and eventual cell death .
Comparative Analysis
| Compound | Activity Type | MIC/IC50 Values | Target Organisms |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | |
| Other Thiadiazole Derivatives | Anticancer | HCT116, H460 | |
| Standard Antibiotics (e.g., Ampicillin) | Antimicrobial | Variable | Various Bacteria |
Case Studies
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antibacterial properties against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against Gram-positive pathogens .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of cancer cells compared to control treatments, suggesting a promising avenue for further drug development .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving: (i) Condensation of 4-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole core . (ii) Sulfanyl acetamide coupling using 2-chloroacetamide intermediates under reflux in ethanol with acetic acid as a catalyst . (iii) Esterification of the final benzoic acid derivative with ethanol in the presence of H₂SO₄ . Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by melting point, TLC, and IR spectroscopy .
Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650–1680 cm⁻¹), nitro groups (~1520 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
- ¹H-NMR : Identify protons from the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ ~10.5 ppm, exchangeable with D₂O) .
- ¹³C-NMR : Confirm carbonyl carbons (amide: ~167 ppm; ester: ~170 ppm) and aromatic carbons .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl acetamide coupling step?
- Methodological Answer :
- Use ultrasonication to enhance reagent mixing and reduce reaction time .
- Optimize solvent polarity (e.g., THF or DCM) and base (e.g., DMAP or K₂CO₃) to improve nucleophilic substitution efficiency .
- Monitor reaction progress via TLC and isolate intermediates promptly to prevent hydrolysis of reactive groups .
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies to ensure comparability .
- Data Analysis : Perform SAR studies to isolate the effects of substituents (e.g., nitro vs. methoxy groups) on activity .
- Statistical Validation : Use ANOVA to assess significance of bioactivity differences between analogs .
Q. How do computational methods (DFT, MD) predict the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic regions via Fukui indices .
- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
